molecular formula C13H10ClNO2 B1584818 5-Chlorosalicylanilide CAS No. 4638-48-6

5-Chlorosalicylanilide

Cat. No.: B1584818
CAS No.: 4638-48-6
M. Wt: 247.67 g/mol
InChI Key: KGYNGVVNFRUOOZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery within Salicylanilide (B1680751) Class

The development of salicylanilides as pharmacologically active compounds dates back to the 1940s, when they were first identified as antimicrobial agents. wikipedia.orgnih.gov Salicylanilide itself is the amide of salicylic (B10762653) acid and aniline (B41778). wikipedia.org Researchers soon discovered that introducing halogen atoms—such as chlorine, bromine, or fluorine—into the salicylanilide structure could significantly enhance its biological activity. This led to the emergence of halogenated salicylanilides, a class of compounds that have been used for decades in both human and veterinary medicine, particularly as anthelmintics. wikipedia.orgnih.gov

Chemical Classification and Nomenclature

5-Chlorosalicylanilide is a halogenated derivative of salicylanilide. ontosight.ai It is classified as both a salicylamide (B354443) and an anilide. wikipedia.org The compound's systematic IUPAC name is 5-Chloro-2-hydroxy-N-phenylbenzamide . nih.govchemspider.com Its chemical structure consists of a salicylanilide backbone with a chlorine atom substituted at the 5-position of the salicylic acid-derived benzene (B151609) ring. ontosight.aiontosight.ai This structure allows for intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen, which can stabilize a planar conformation that is often critical for biological activity.

The compound is registered under various identifiers in chemical databases, which are essential for tracking its use in research and commerce.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name 5-chloro-2-hydroxy-N-phenylbenzamide nih.gov
Molecular Formula C₁₃H₁₀ClNO₂ nih.govontosight.ai
Molar Mass 247.67 g/mol nih.gov
CAS Number 4638-48-6 nih.gov
EC Number 225-065-4 tcichemicals.com
PubChem CID 14869 nih.gov
ChEMBL ID CHEMBL1892375 nih.gov

| Synonyms | Chlorosalicylanilide, WR 13084, NSC-402600 | nih.gov |

Significance in Medicinal Chemistry and Biological Sciences

This compound and its derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. mdpi.com Research has demonstrated their potential as antimicrobial, antifungal, antimycobacterial, and anticancer agents. nih.govontosight.aimdpi.com

Antimicrobial and Antifungal Activity: Salicylanilides are known to possess significant activity against various microorganisms, particularly Gram-positive bacteria. mdpi.com The presence of electron-attracting substituents, like the chlorine atom in this compound, in the salicyloyl ring is important for this activity. mdpi.com Studies have explored its effectiveness against bacteria and fungi, with some derivatives showing potent antifungal activity against species like Candida and dermatophytes. ontosight.ai The mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of the two-component regulatory system (TCS) in bacteria. ontosight.aimdpi.com

Antimycobacterial Activity: A significant area of research for this compound and its related compounds is their activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. researchgate.netbiosynth.com Studies have shown that salicylanilides with a weak electron-withdrawing substituent, such as a chlorine atom at position 5, are favored for antitubercular activity. researchgate.net Esterification of 5-chlorosalicylanilides has been shown to retain or even improve activity against M. tuberculosis. mdpi.comnih.gov For instance, certain esters of 5-chlorosalicylanilides demonstrated higher antimycobacterial activity than their 4-chloro counterparts. nih.govmdpi.com Dihalogenated derivatives have also proven to have antitubercular activity in the low micromolar range, including against multidrug-resistant strains. researchgate.net

Table 2: Selected In Vitro Antimycobacterial Activity of Salicylanilide Derivatives

Compound Type Target Organism Key Finding Source
Esters of 5-chlorosalicylanilides M. tuberculosis Showed higher activity than esters of 4-chlorosalicylanilides. nih.govmdpi.com
Benzenesulfonates of 5-chlorosalicylanilides M. tuberculosis Modification resulted in retained or improved activity (e.g., four times for one derivative). mdpi.com

Anticancer Potential: More recently, halogenated salicylanilides have emerged as candidates for drug repurposing in oncology. nih.govresearchgate.net The parent compound, salicylanilide, and its derivatives are being investigated for their anticancer properties, which are mediated through diverse mechanisms. nih.gov These mechanisms include the uncoupling of mitochondrial oxidative phosphorylation, inhibition of key signaling pathways (like STAT3), and induction of B-Raf V600E inhibition. nih.gov For example, this compound has been shown to induce autophagy, which could be a potential treatment for lung cancer cells that are resistant to chemotherapy. biosynth.com

Other Biological Applications: Beyond these therapeutic areas, this compound is also used as an analytical reagent. biosynth.com It has been identified as a potential skin sensitizer (B1316253) in toxicological studies, highlighting the importance of its chemical properties in biological interactions. frontiersin.org The broad biocidal activity of related structures, such as those incorporating a nitroethenyl side chain into the this compound backbone, has also been explored for molluscicidal and fungicidal applications. sci-hub.se

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-hydroxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10ClNO2/c14-9-6-7-12(16)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KGYNGVVNFRUOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037749
Record name 5-Chlorosalicylanilide
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Molecular Weight

247.67 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4638-48-6
Record name 5-Chlorosalicylanilide
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Record name Chlorosalicylanilide
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Record name 5-Chlorosalicylanilide
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Synthetic Methodologies and Advanced Chemical Synthesis of 5 Chlorosalicylanilide and Its Derivatives

Classical Synthesis Routes for 5-Chlorosalicylanilide

Traditional methods for synthesizing the amide bond in this compound often involve the direct reaction of its constituent acid and amine components, sometimes facilitated by activating agents or dehydrating conditions.

The fundamental approach to synthesizing this compound is the condensation reaction between 5-chlorosalicylic acid and aniline (B41778). This process involves the formation of an amide linkage between the carboxyl group of the salicylic (B10762653) acid and the amino group of aniline. To drive this reaction, which can otherwise be unfavorable, activating agents or harsh conditions are often necessary. For instance, a common laboratory and industrial method involves reacting 5-chlorosalicylic acid with an appropriate aniline in the presence of phosphorus trichloride (B1173362) (PCl₃) in a suitable solvent like chlorobenzene (B131634) at elevated temperatures. chemicalbook.com The phosphorus trichloride acts as a dehydrating and activating agent, facilitating the formation of the amide bond to yield the desired salicylanilide (B1680751) product. chemicalbook.com

To achieve amide bond formation under milder conditions, modern organic synthesis employs coupling agents. creative-proteomics.com Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are quintessential examples. creative-proteomics.comwikipedia.org These reagents facilitate the reaction between a carboxylic acid and an amine by activating the carboxyl group. creative-proteomics.com

The mechanism involves the carboxylic acid (5-chlorosalicylic acid) adding across one of the C=N double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent and is readily attacked by the nucleophilic amine (aniline) to form the stable amide bond of this compound. khanacademy.org

A key difference between these agents lies in their byproducts. The reaction with DCC produces N,N'-dicyclohexylurea (DCU), a white solid that is largely insoluble in most organic solvents and can be conveniently removed by filtration. wikipedia.orgrsc.org Conversely, EDCI is a water-soluble coupling agent, and its corresponding urea (B33335) byproduct is also water-soluble, which simplifies the purification process, especially in biochemical applications or when using polar solvents, as it can be removed by aqueous extraction. wikipedia.org Additives like N-hydroxysuccinimide may also be used to form an active ester intermediate, which can improve reaction efficiency and minimize side reactions. peptide.com

Novel Synthetic Approaches for this compound Derivatives

Research into salicylanilides has expanded to include innovative synthetic methods that offer improvements in efficiency, yield, and environmental impact, as well as pathways to novel derivatives with complex functionalities.

Microwave-assisted synthesis has emerged as a powerful and eco-friendly tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.comresearchgate.net For the synthesis of salicylanilide esters and hydrazides, microwave irradiation dramatically reduces reaction times from hours to mere minutes while often providing higher yields. mdpi.com This technique involves irradiating a mixture of the reactants, such as an anilide and an alkyl chloroacetate (B1199739), in a suitable solvent within a specialized microwave reactor. mdpi.com The rapid and uniform heating provided by microwaves enhances the reaction rate, minimizes the formation of byproducts, and simplifies the work-up procedure, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Salicylanilide Ester Derivative

Method Reactants Solvent Temperature Time Yield Reference
Microwave N-(2-chlorophenyl)-2-hydroxybenzamide, Ethyl chloroacetate, K₂CO₃ 2-Butanone 150 °C 10 min 84% mdpi.com

| Conventional | N-(2-chlorophenyl)-2-hydroxybenzamide, Ethyl chloroacetate, K₂CO₃ | 2-Butanone | Reflux | 5 h | - | lew.ro |

Note: The table illustrates the significant time reduction achieved with microwave synthesis. A direct yield comparison for the exact same ester under conventional heating was not specified in the provided sources, but the high yield in a short time frame is a noted advantage.

Starting from a parent this compound, a variety of derivatives can be synthesized through sequential reactions. lew.ro

Synthesis of Esters: The phenolic hydroxyl group of a salicylanilide can be alkylated to form an ester. For example, reacting 5-chloro-2-hydroxy-N-phenylbenzamide with methyl chloroacetate in the presence of a base and a suitable solvent results in the corresponding methyl ester derivative. This reaction is typically carried out under reflux for several hours. lew.ro

Synthesis of Hydrazides: The resulting esters can be readily converted into hydrazides. This is achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695). lew.roresearchgate.net The hydrazide is often obtained as a solid precipitate upon cooling the reaction mixture. lew.ro

Synthesis of Hydrazones: Hydrazides are valuable intermediates for the synthesis of hydrazones, which are a class of Schiff bases. researchgate.netthieme-connect.de The synthesis involves the condensation reaction of a hydrazide with various aromatic aldehydes. lew.ro Adding the corresponding aldehyde to a solution of the hydrazide in ethanol and refluxing the mixture yields the target hydrazone, which can be purified by recrystallization. lew.ro

Table 2: Examples of Hydrazone Derivatives Synthesized from this compound Hydrazide

Compound Name Aldehyde Reactant Molecular Formula Yield Reference
2-(2-(N-Phenylcarbamoyl)-4-chlorophenoxy)-N'-(4-dimethylaminobenzylidene)acetohydrazide 4-Dimethylaminobenzaldehyde C₂₄H₂₃ClN₄O₃ 96% lew.ro

More complex derivatives, such as azo-Schiff bases incorporating heterocyclic rings like thiadiazole, can be synthesized through multi-step pathways. buet.ac.bd Azo compounds are characterized by the −N=N− functional group, while Schiff bases contain an imine (−C=N−) group. buet.ac.bdchemmethod.com

A general synthetic strategy involves several key steps:

Diazotization and Coupling: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures to form a diazonium salt. This salt is then reacted with a coupling component, such as an activated aromatic ring like salicylaldehyde, in a process known as an azo coupling reaction. uobasrah.edu.iq This yields an azo-salicylaldehyde derivative. uobasrah.edu.iq

Preparation of the Amine Component: Separately, an amine containing the desired heterocycle is prepared. For instance, an amino-thiadiazole can be synthesized from starting materials like aromatic aldehydes and thiosemicarbazide. buet.ac.bd

Schiff Base Condensation: The final step is the condensation of the azo-salicylaldehyde (the carbonyl component) with the amino-thiadiazole (the amine component). buet.ac.bdmdpi.com Refluxing equimolar amounts of these two intermediates in a solvent like ethanol typically yields the target azo-Schiff base, which links the salicyl, azo, and thiadiazole moieties through an imine bridge. buet.ac.bd

This modular approach allows for the creation of a wide array of structurally diverse molecules by varying the initial aniline, the coupling agent, and the heterocyclic amine used in the condensation step. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact and improve the efficiency of chemical processes. chemicals.gov.in These principles focus on preventing waste, maximizing atom economy, using less hazardous chemicals, and designing energy-efficient processes. chemicals.gov.inresearchgate.net

Key strategies in the greener synthesis of salicylanilides include:

Microwave-Assisted Synthesis: This technique offers an eco-friendly alternative to conventional heating methods. mdpi.com It often leads to higher yields, shorter reaction times, and reduced solvent consumption. researchgate.netmdpi.com

Electrochemical Methods: Successive paired electrolysis has been used to synthesize novel analogs of niclosamide (B1684120), a related salicylanilide. nih.gov This method avoids the need for catalysts, and chemical reducing or oxidizing agents, while operating under mild, one-pot conditions. nih.gov

Use of Greener Reagents and Solvents: The selection of environmentally benign reagents and solvents is crucial. alfa-chemistry.comnumberanalytics.com For example, some synthetic routes for salicylanilide sulfonates have been developed to be metal-free. acs.org

Catalysis: Employing catalysts can reduce energy consumption and the generation of byproducts. researchgate.net Biocatalysts, such as enzymes, are highly specific and can eliminate the need for protecting groups, thereby streamlining the synthesis and reducing waste. alfa-chemistry.comacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org

Renewable Feedstocks: Utilizing renewable resources, like those derived from biomass, can decrease dependence on fossil fuels. numberanalytics.comijrpr.com

Characterization of Synthesized Compounds

The identity and purity of newly synthesized this compound and its derivatives are confirmed through a combination of spectroscopic and analytical techniques. mdpi.com

Spectroscopic Techniques (IR, NMR, MS)

Spectroscopy is a fundamental tool for elucidating the structure of organic compounds by studying the interaction of matter with electromagnetic radiation. slideshare.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. slideshare.netuclouvain.be For salicylanilide derivatives, characteristic IR peaks would include those for N-H (amide), C=O (amide and ester, if present), and C-Cl bonds. For example, in a study of chloro-substituted salicylanilide derivatives, an IR spectrum showed peaks at 3327 cm⁻¹ (N-H stretching of a secondary amide), 1741 cm⁻¹ (C=O stretching of an ester), and 1677 cm⁻¹ (C=O stretching of an amide). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. uclouvain.beupatras.gr Both ¹H NMR and ¹³C NMR are used to determine the structure. uclouvain.be For instance, the ¹H NMR spectrum of a related compound, 5-bromo-4'-chlorosalicylanilide (B1206136), in DMSO-d₆ showed signals corresponding to the hydroxyl and aromatic protons.

Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, providing the molecular weight and fragmentation pattern of a compound. researchgate.netlehigh.edu High-resolution mass spectrometry (HRMS) can even determine the exact molecular formula. lehigh.edu The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nih.gov

The following table summarizes typical spectroscopic data for a salicylanilide derivative:

Table 1: Example Spectroscopic Data for a Salicylanilide Derivative
Technique Description Example Data
IR Identifies functional groups ν(cm⁻¹): 3327 (N-H), 1741 (C=O ester), 1677 (C=O amide) mdpi.com
¹H NMR Shows the chemical environment of protons δ 10.2 (s, 1H, OH), 8.1 (d, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 7.6 (d, 2H, Ar-H), 6.9 (d, 1H, Ar-H)

| MS (ESI) | Determines molecular weight and fragmentation | m/z 326.57 [M+H]⁺ |

Purity Determination (e.g., Titration)

Purity is a critical parameter for any synthesized chemical compound.

Titration: Neutralization titration is a common method to determine the purity of acidic or basic compounds. avantorsciences.comscribd.com For salicylanilides, which have acidic properties due to the phenolic hydroxyl group, titration with a standardized base can be used. The percentage purity is calculated by comparing the actual amount of pure substance, determined by titration, to the initial mass of the impure sample. youtube.com For example, the purity of 5-bromo-4'-chlorosalicylanilide can be determined to be ≥98.0% by titrimetric analysis. avantorsciences.com

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are also employed to assess purity by separating the main compound from any impurities. researchgate.net

The combination of these characterization techniques ensures the synthesized this compound and its derivatives meet the required structural and purity specifications for further research and application.

Structure Activity Relationship Sar Studies of 5 Chlorosalicylanilide and Its Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic alterations of the 5-Chlorosalicylanilide scaffold have provided significant insights into the structural requirements for its biological effects. These modifications have primarily focused on the halogen substituents, the aniline (B41778) ring, and derivatization of the phenolic hydroxyl group.

The presence and position of halogen substituents on both the salicylic (B10762653) acid and aniline rings are critical determinants of the biological activity of salicylanilides. In the parent this compound, the chlorine atom at the 5-position of the salicylic acid ring is a key feature.

Research has shown that the introduction of a chlorine atom at the 5-position of the salicylanilide (B1680751) scaffold can enhance its inhibitory activity against certain biological targets. For instance, amidation of salicylic acid with various amines and subsequent chlorination at the 5-position has been found to increase its ability to suppress the expression of NFκB dependent luciferase. nih.gov

Further halogenation on the aniline ring can also significantly modulate activity. For example, the compound N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide demonstrated potent antagonistic activity at the P2X1 receptor with an IC50 of 0.0192 μM. nih.gov This highlights the importance of specific halogen substitution patterns on the aniline moiety for high potency.

The following table summarizes the impact of halogen substitutions on the activity of this compound analogues:

CompoundAniline Ring SubstitutionSalicylic Ring SubstitutionBiological ActivityReference
This compoundUnsubstituted5-ChloroBaseline activityN/A
N-(5-chlorosalicyloyl)phenethylamineUnsubstituted5-ChloroIncreased NFκB inhibitory activity compared to salicylic acid. nih.gov nih.gov
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide3,5-bis(trifluoromethyl)5-ChloroPotent P2X1 receptor antagonist (IC50 = 0.0192 μM). nih.gov nih.gov

This table is based on available data and is not exhaustive.

Alterations to the aniline ring of this compound have a profound effect on its biological profile. The nature and position of substituents on this ring can influence potency, selectivity, and pharmacokinetic properties.

Studies on a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives revealed that aromatic substituents on the sulfonamide moiety were generally more active than heterocyclic or aliphatic ones in inhibiting the growth of various cancer cell lines. rsc.orgnih.gov Specifically, a substituent at the para position of the terminal aromatic ring was found to be more active than one at the ortho position. nih.gov

In the context of P2X1 receptor antagonists, modifications on the aniline ring were extensively explored. The presence of electron-withdrawing groups, such as trifluoromethyl groups at the 3 and 5 positions, led to a significant increase in potency. nih.gov

The table below illustrates the effect of aniline ring modifications on the activity of this compound analogues:

CompoundAniline Ring ModificationBiological ActivityReference
5-chloro-N-(4-(N-(pyridin-2-yl)sulfamoyl)benzyl)salicylamide4-(N-(pyridin-2-yl)sulfamoyl)benzylAntiproliferative activity against cancer cell lines. rsc.orgnih.gov
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide3,5-bis(trifluoromethyl)phenylPotent P2X1 receptor antagonist. nih.gov nih.gov

This table provides examples of aniline ring modifications and their observed biological effects.

Esterification of the phenolic hydroxyl group of this compound represents a common strategy to create prodrugs or to modulate the physicochemical properties of the parent molecule. This modification can influence factors such as solubility, membrane permeability, and metabolic stability, which in turn affect biological activity.

While specific studies on the esterification of this compound are limited, research on related salicylanilide acetates has shown that this modification can lead to potent antifungal and antimycobacterial agents. nih.gov For instance, 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate demonstrated high activity against all fungal strains tested. nih.gov It is hypothesized that these esters may act as prodrugs, releasing the active phenolic compound upon hydrolysis, or they may possess intrinsic activity. nih.gov

The following table presents data on the biological activity of esterified salicylanilide analogues:

CompoundEster GroupBiological ActivityReference
4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetateAcetateHigh antifungal activity. nih.gov nih.gov
Ethyl 2-(2-((2-chlorophenyl)carbamoyl)-4-chlorophenoxy)acetateEthoxyacetateAntibacterial activity against Gram-positive bacteria. nih.gov nih.gov

This table showcases examples of esterified salicylanilide analogues and their biological activities.

The conversion of the phenolic hydroxyl group of this compound into N-alkyl carbamates has been investigated as a means to generate derivatives with enhanced antimicrobial properties. These modifications introduce a carbamate linkage, which can alter the molecule's interaction with biological targets.

A series of salicylanilide N-alkylcarbamates, including those derived from a 5-chloro-salicylanilide scaffold, have been synthesized and evaluated for their antibacterial activity. nih.gov Many of these compounds exhibited highly potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net For example, 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl butylcarbamate and 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl ethylcarbamate were identified as particularly active compounds. nih.govresearchgate.net

The table below summarizes the antibacterial activity of N-alkyl carbamate derivatives of this compound analogues:

CompoundN-Alkyl Carbamate GroupBiological Activity (anti-MRSA)Reference
4-Chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl butylcarbamateButylcarbamateHighly potent. nih.govresearchgate.net nih.govresearchgate.net
4-Chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl ethylcarbamateEthylcarbamateHighly potent. nih.govresearchgate.net nih.govresearchgate.net
4-Chloro-2-(4-chlorophenylcarbamoyl)phenyl decylcarbamateDecylcarbamateBactericidal effect. nih.govresearchgate.net nih.govresearchgate.net

This table highlights the potent anti-MRSA activity of specific N-alkyl carbamate derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are valuable for predicting the activity of novel compounds and for understanding the key structural features that govern their effects.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to salicylanilide derivatives to investigate their antimycobacterial activity. sphinxsai.comsphinxsai.com These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For a series of salicylanilide benzoates, a CoMSIA model yielded a cross-validated q² value of 0.819 and a non-cross-validated r² value of 0.954, indicating a highly predictive model. sphinxsai.comsphinxsai.com

These QSAR models can guide the design of new this compound analogues with improved potency by suggesting specific structural modifications. For instance, the contour maps might indicate that a bulky substituent is favored at a particular position or that a hydrogen bond donor is required in another region for optimal interaction with the biological target.

Computational Approaches to SAR

In addition to QSAR, other computational methods play a significant role in understanding the SAR of this compound and its analogues. Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to its target receptor.

For example, molecular docking studies have been employed to investigate the interaction of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives with tubulin. rsc.org These studies can reveal the specific amino acid residues involved in the binding and can help to explain the observed SAR. The results of such docking studies can indicate that a particular compound can bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. rsc.org

Computational approaches also include the analysis of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be used to build predictive models and to identify the key physicochemical properties that are correlated with biological activity.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is widely used in drug discovery to simulate the interaction between a potential drug candidate and its biological target at the molecular level, helping to elucidate mechanisms of action and predict binding affinity. nih.govyoutube.com

Research into novel derivatives of 5-chlorosalicylamide has utilized molecular docking to understand their anticancer properties. In one study, a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives were designed and synthesized as potential tubulin polymerization inhibitors. rsc.orgnih.gov Molecular docking simulations were performed to investigate the binding mode of the most active compounds. The results indicated that these salicylamide derivatives can effectively bind to the colchicine-binding site of tubulin. rsc.orgnih.gov This binding is thought to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent inhibition of cancer cell proliferation. rsc.orgnih.gov Compounds 24 and 33 were identified as particularly potent agents against breast and colon cancer cell lines, respectively. rsc.orgnih.gov

Table 1. Docking Study Summary of Active 5-Chlorosalicylamide Analogues rsc.orgnih.gov
CompoundTarget ProteinPredicted Binding SiteObserved Biological Effect
Compound 24TubulinColchicine-binding siteInhibition of tubulin polymerization; Potent activity against breast cancer cells (MCF-7, MDA-MB-231)
Compound 33TubulinColchicine-binding siteInhibition of tubulin polymerization; Potent activity against colon cancer cells (Caco-2, HCT-116)

In another line of research, salicylanilide derivatives were investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Molecular modeling studies of a particularly active compound, 12b (4-(3-(piperidin-1-yl)propoxy)-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide), revealed its binding mechanism within the EGFR active pocket. The simulation showed that compound 12b formed two hydrogen bonds with the receptor and exhibited a minimum binding free energy (▵Gb) of -25.1125 kcal/mol, suggesting a strong and stable interaction. nih.gov This strong binding affinity was consistent with its potent enzymatic inhibitory activity against EGFR and its outstanding antiproliferative effects on A431 and A549 cell lines. nih.gov

Table 2. Docking Results for Salicylanilide Derivative against EGFR nih.gov
CompoundTarget ProteinBinding Free Energy (▵Gb)Key InteractionsExperimental IC50 (EGFR)
Compound 12bEGFR-25.1125 kcal/mol2 Hydrogen Bonds15.4 ± 2.33 nM
Gefitinib (Control)EGFRNot ReportedNot Reported12.1 ± 2.21 nM

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. rroij.com These methods, such as Density Functional Theory (DFT), provide valuable insights into molecular geometries, charge distributions, and frontier molecular orbitals, which are fundamental to understanding a molecule's reactivity and its interactions with biological targets. nih.govmdpi.com

For compounds structurally related to this compound, quantum mechanical methods have been employed to elucidate their physicochemical properties. dntb.gov.ua Studies on similar molecules often involve optimizing the molecular geometry and calculating a range of quantum chemical descriptors. nih.govdntb.gov.ua These calculations help to build a comprehensive understanding of the electronic characteristics that drive biological activity.

Key parameters derived from these calculations include:

Geometrical Parameters: Calculations can predict bond lengths and angles, which can then be compared with experimental data (e.g., from X-ray crystallography) to validate the computational model. dntb.gov.ua

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and its ability to participate in charge-transfer interactions with a receptor. nih.gov

Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding. nih.govdntb.gov.ua

Mulliken Charges: These calculations provide the partial atomic charges on each atom in the molecule, offering a quantitative measure of the molecular charge distribution. dntb.gov.ua

By correlating these calculated electronic properties with the observed biological activities of a series of analogues, researchers can develop robust SAR models. For instance, the introduction of electron-withdrawing groups, like the chloro group in this compound, significantly alters the electronic properties (e.g., the MEP and orbital energies), which in turn influences binding affinity and efficacy. mdpi.com

Table 3. Key Parameters from Quantum Chemical Calculations and Their Significance in SAR
Calculated ParameterSignificance
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack, predicting regions involved in hydrogen bonding and electrostatic interactions with a receptor. dntb.gov.ua
Dipole MomentRelates to the overall polarity of the molecule, which influences solubility and the ability to cross biological membranes.
Partial Atomic ChargesQuantifies the electron distribution, helping to explain intermolecular interactions and the formation of specific bonds with target residues. dntb.gov.ua

Mechanisms of Biological Action of 5 Chlorosalicylanilide

Antimicrobial Mechanisms of Action

The antimicrobial properties of 5-Chlorosalicylanilide and related salicylanilides are significantly attributed to their ability to compromise the integrity and function of microbial cell membranes. This is complemented by the inhibition of essential enzymes, leading to a broad spectrum of activity against various pathogens.

A primary antimicrobial action of this compound involves the disruption of the cell membrane's structure and function. As weak acidic lipophilic compounds, salicylanilides, including the 5-chloro derivative, can act as protonophores. nih.govwikipedia.org This means they can pick up protons and transport them across the lipid bilayer of the microbial membrane, dissipating the crucial proton motive force (PMF). The PMF is essential for vital cellular processes such as ATP synthesis, transport of nutrients, and maintenance of cellular homeostasis.

The dissipation of the PMF leads to membrane depolarization, uncoupling of the electron transport chain from ATP production, and ultimately, cell death. asm.orgresearchgate.netresearchgate.net This mechanism effectively short-circuits the cell's energy production and transport systems. The disruption of the membrane's permeability can also lead to the leakage of essential intracellular components.

The "carpet-like" model of membrane disruption typically describes the action of certain antimicrobial peptides. In this model, the molecules accumulate on the surface of the microbial membrane, forming a "carpet" that causes tension and leads to the eventual disintegration of the membrane in a detergent-like manner. mdpi.comnih.govresearchgate.net There is currently no direct scientific evidence to suggest that this compound specifically employs a carpet-like mechanism for membrane disruption. Its primary mode of membrane interaction is recognized as its protonophoric activity.

The "barrel-stave" and "toroidal pore" models are also primarily used to describe the mechanisms of pore-forming antimicrobial peptides. In the barrel-stave model, peptides insert into the membrane to form a channel, while in the toroidal model, the peptides and lipid headgroups together line the pore. mdpi.comnih.govnih.gov Scientific literature has not documented that this compound or other salicylanilides form discrete pores in microbial membranes through these specific mechanisms. The membrane permeabilization caused by this compound is attributed to the general disruption of the membrane's integrity due to its proton-carrying capacity rather than the formation of structured pores.

Beyond its effects on the cell membrane, this compound and its derivatives have been shown to inhibit specific enzymes that are critical for the survival and function of certain organisms.

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the persistence of Mycobacterium tuberculosis (Mtb), particularly during the latent phase of infection when it relies on fatty acids as a carbon source. researchgate.netnih.gov The absence of ICL in humans makes it an attractive target for the development of new anti-tuberculosis drugs. nih.gov

Table 1: Inhibition of Mycobacterial Isocitrate Lyase by Salicylanilide (B1680751) Derivatives

CompoundTarget EnzymeInhibition DataSource
Salicylanilide derivativesMycobacterial Isocitrate LyaseModerate inhibition observed researchgate.netacs.org
This compound estersMycobacterial Isocitrate LyaseMild inhibition reported researchgate.net

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. asm.orgmsdvetmanual.com

Various derivatives of this compound have been synthesized and evaluated for their ability to inhibit AChE and BuChE. These compounds have demonstrated significant inhibitory activity, with some derivatives showing potency comparable or even superior to established drugs like rivastigmine. nih.govresearchgate.net For example, O-{5-chloro-2-[(3-bromophenyl)carbamoyl]phenyl} O,O-diethyl phosphate, a derivative of this compound, was found to be an effective inhibitor of both AChE and BuChE. researchgate.net Generally, these salicylanilide derivatives act as pseudo-irreversible inhibitors of cholinesterases. nih.govresearchgate.net

Table 2: Cholinesterase Inhibition by this compound Derivatives

Compound DerivativeTarget EnzymeIC₅₀ (µM)Source
O-{5-chloro-2-[(3-bromophenyl)carbamoyl]phenyl} O,O-diethyl phosphateAChE35.4 researchgate.net
O-{5-chloro-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphateBuChE0.90 researchgate.net
5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphiteBuChE2.4 nih.gov

Proton Shuttle Inhibition and Disruption of Cellular Proton Gradient

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across biological membranes. actanaturae.ruucl.ac.uk This action disrupts the electrochemical proton gradient (also known as the proton motive force) across the bacterial cytoplasmic membrane. actanaturae.ruucl.ac.uk The proton motive force is essential for numerous cellular processes, including ATP synthesis, nutrient transport, and flagellar motion. jelsciences.comembopress.org

The mechanism involves the this compound molecule picking up a proton from the more acidic side of the membrane (the exterior of a bacterial cell), diffusing across the lipid bilayer, and releasing the proton on the more alkaline side (the cytoplasm). ucl.ac.uk This "shuttling" of protons dissipates the gradient that the cell's respiratory chain works to establish. ucl.ac.uk By bypassing the ATP synthase, the energy stored in the proton gradient is lost as heat instead of being used for ATP production. ucl.ac.uk This uncoupling of respiration from ATP synthesis can lead to a depletion of cellular energy stores.

Studies have demonstrated that salicylanilides, such as 5-chloro-3-(p-chlorophenyl)-4'-chlorosalicylanilide, inhibit glucose uptake in bacteria, a process that is often dependent on the proton motive force. 203.250.216 The disruption of the proton gradient by these compounds is a key aspect of their antibacterial activity. oup.com

Inhibition of Respiration (e.g., Staphylococcal Respiration)

The disruption of the proton gradient by this compound is intrinsically linked to the inhibition of respiration. In bacteria like Staphylococcus aureus, the electron transport chain establishes the proton motive force by pumping protons across the cytoplasmic membrane during the oxidation of electron donors like NADH. embopress.org This process is coupled to the reduction of a terminal electron acceptor, such as oxygen. embopress.orgelifesciences.org

Research has shown that impaired respiration in S. aureus, whether through genetic means or chemical inhibition, can trigger significant physiological changes, including increased biofilm formation. elifesciences.org This response is often governed by two-component systems like SrrAB, which sense the redox state of the cell. elifesciences.orgbiorxiv.org Therefore, the respiratory inhibition caused by this compound can have complex downstream effects on bacterial behavior and virulence.

Downregulation of Bacterial Proteins

The activity of this compound can lead to the downregulation of various bacterial proteins, particularly those involved in virulence and stress responses. This is often a secondary effect of its primary mechanisms of action, such as the inhibition of two-component systems and the disruption of the proton motive force. nih.govnih.gov

For example, by inhibiting a TCS that controls the expression of virulence factors, this compound can effectively "disarm" the bacteria. nih.gov This has been observed with salicylidene acylhydrazides, a related class of compounds, which block the function of the type three secretion system in several Gram-negative pathogens. nih.gov

Furthermore, the general stress caused by the uncoupling of respiration and depletion of ATP can trigger global stress responses in bacteria. These responses involve widespread changes in gene expression, which can include the downregulation of certain proteins to conserve energy and adapt to the stressful conditions. nih.gov For instance, the production of staphyloxanthin, a pigment that protects S. aureus from oxidative stress, can be inhibited by compounds that disrupt metabolic pathways. embopress.orgmdpi.com This downregulation of protective proteins can render the bacteria more susceptible to host immune defenses. mdpi.com

Mitochondrial Uncoupling Properties and Related Mechanisms

Dissipation of Proton Gradient

In eukaryotic cells, this compound exhibits its effects primarily through the disruption of mitochondrial function. Similar to its action in bacteria, it acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. actanaturae.runih.gov This gradient, or proton motive force, is generated by the electron transport chain and is the driving force for ATP synthesis by ATP synthase. jelsciences.comista.ac.at

The process of mitochondrial uncoupling involves the transport of protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase complex. ucl.ac.uk This leads to the uncoupling of substrate oxidation from ADP phosphorylation, meaning that the energy from the electron transport chain is released as heat rather than being used to produce ATP. nih.gov This dissipation of the proton gradient can be observed as an increase in oxygen consumption without a corresponding increase in ATP synthesis. ucl.ac.uk The ability of chemical uncouplers to increase proton permeability across the inner mitochondrial membrane can result in a rapid dissipation of the proton motive force. nsf.gov

Role of Uncoupling Proteins (UCPs) and other Mitochondrial Proteins (e.g., ANT)

While this compound can directly transport protons across the mitochondrial membrane, its effects can also be modulated by endogenous mitochondrial proteins, particularly uncoupling proteins (UCPs) and the adenine (B156593) nucleotide translocator (ANT). nih.govnih.gov

Uncoupling Proteins (UCPs):

UCPs are a family of proteins located in the inner mitochondrial membrane that can facilitate proton leak. nih.govresearchgate.netguidetopharmacology.org There are five known UCPs in mammals, with UCP1 being the most well-known for its role in non-shivering thermogenesis in brown adipose tissue. researchgate.netmedicinescience.org UCP2, UCP3, UCP4, and UCP5 are more widely distributed, including in the central nervous system. medicinescience.orgnih.gov

Adenine Nucleotide Translocator (ANT):

The adenine nucleotide translocator (ANT) is another abundant protein in the inner mitochondrial membrane, primarily responsible for exchanging cytosolic ADP for mitochondrial ATP. e-dmj.orgwikipedia.orgmdpi.com This exchange is crucial for providing the cell with energy and maintaining the activity of ATP synthase. e-dmj.org

Impact on ATP Synthesis and ROS Production

This compound has been shown to interfere with cellular energy metabolism, specifically impacting ATP synthesis and the production of reactive oxygen species (ROS). The disruption of the proton gradient across the inner mitochondrial membrane by uncoupling oxidative phosphorylation is a key mechanism of action. This leads to a decrease in ATP synthesis and an increase in mitochondrial ROS production. researchgate.net

The electron transport chain (ETC) in mitochondria is the primary site of both ATP production and ROS generation. nih.gov Under normal physiological conditions, the flow of electrons through the ETC is coupled with the synthesis of ATP. nih.gov However, when this process is uncoupled, electrons can leak and react with molecular oxygen to form superoxide (B77818) radicals and other ROS. nih.govmdpi.com The accumulation of ROS can lead to oxidative stress, which is a contributing factor to various cellular dysfunctions and can trigger programmed cell death. mdpi.comwur.nl

The precise amount and location of ROS generation within the ETC can be influenced by several factors, including the available mitochondrial substrate, oxygen concentration, and the rate of ATP synthesis. wur.nl Studies on isolated mitochondria have shown that under non-phosphorylating conditions (rest), high mitochondrial membrane potential is associated with increased ROS formation. Conversely, during phosphorylating respiration, a decrease in membrane potential is accompanied by decreased ROS production. mdpi.com

Antiviral Mechanisms (e.g., SARS-CoV-2)

This compound has demonstrated antiviral activity, notably against SARS-CoV-2. Its mechanisms of action are multifaceted, targeting different stages of the viral life cycle.

Inhibition of Viral Entry (e.g., TMEM16F Inhibition)

A significant antiviral mechanism of this compound and its analogues, such as niclosamide (B1684120), involves the inhibition of viral entry into host cells. nih.gov This is achieved by targeting the TMEM16F protein, a calcium-activated ion channel and scramblase that plays a crucial role in the exposure of phosphatidylserine (B164497) on the cell surface. nih.govnih.gov This externalization of phosphatidylserine is believed to be important for the fusion of the virus with the host cell membrane. nih.gov

By inhibiting TMEM16F, this compound and related compounds can reduce the scramblase activity, thereby preventing the externalization of phosphatidylserine and blocking the fusion of virus-infected cells with uninfected cells (syncytia formation), a hallmark of SARS-CoV-2 infection. nih.govnih.gov Studies have shown that analogues of niclosamide, including those with a 5-chloro substitution, exhibit potent anti-SARS-CoV-2 efficacy by inhibiting TMEM16F. nih.gov

Autophagy Induction

In addition to inhibiting viral entry, this compound can induce autophagy, a cellular process of self-digestion that can have antiviral effects. biosynth.com Autophagy plays a complex role in viral infections, sometimes being subverted by viruses for their own replication, but it can also act as a host defense mechanism by degrading viral components. frontiersin.orgnih.gov

The induction of autophagy by compounds like this compound can interfere with viral replication. nih.gov For some viruses, the autophagic machinery is hijacked to support their life cycle. mdpi.com However, in other contexts, enhancing autophagy can lead to the degradation of viral proteins and particles, thus limiting the infection. frontiersin.org The ability of this compound to induce autophagy adds another layer to its antiviral capabilities, potentially making it effective against a range of viruses that are sensitive to this cellular pathway. biosynth.com

Anti-inflammatory Properties

This compound is a derivative of salicylic (B10762653) acid and, like other salicylates, is expected to possess anti-inflammatory properties. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.govmedicalnewstoday.com This inhibition leads to a reduction in the classic signs of inflammation, such as pain, heat, and swelling. medicalnewstoday.com

The anti-inflammatory actions of such compounds are beneficial in a variety of conditions characterized by an overactive inflammatory response. nih.gov While the specific mechanisms of this compound's anti-inflammatory action require further detailed investigation, its structural relationship to known anti-inflammatory agents suggests a similar mode of action.

Antineoplastic/Anticancer Activities

This compound has been investigated for its potential as an antineoplastic, or anticancer, agent. solubilityofthings.comnih.gov The search for new and effective anticancer drugs is a continuous effort in pharmaceutical research. nih.gov Antineoplastic agents can act through various mechanisms, including inducing autophagy in cancer cells. The ability of this compound to induce autophagy may contribute to its potential anticancer effects. biosynth.com

The introduction of a chlorine substituent, as seen in this compound, can significantly influence the cytotoxic properties of a compound. nih.gov Research into related scaffolds has shown that such modifications can lead to potent anticancer activity against various cancer cell lines. nih.gov

Analgesic Efficacy

As a salicylanilide derivative, this compound is anticipated to have analgesic, or pain-relieving, effects. biosynth.com The analgesic efficacy of NSAIDs is well-established and is linked to their anti-inflammatory properties, specifically the inhibition of prostaglandin (B15479496) synthesis. medicalnewstoday.com Prostaglandins sensitize nerve endings, so by reducing their production, NSAIDs can effectively alleviate pain. medicalnewstoday.com

The management of pain is a critical aspect of medical treatment, particularly for conditions involving inflammation or post-operative recovery. jwatch.orgrevistachilenadeanestesia.cl While direct studies on the analgesic efficacy of this compound are needed, its chemical nature suggests it could be a candidate for pain management. biosynth.com

Modulation of Ion Channels

The biological activity of this compound and related salicylanilides is significantly linked to their ability to modulate ion transport across biological membranes. This modulation primarily occurs through their function as protonophores, a specific class of ionophores that transport protons (H+ ions). noahcompendium.co.ukwikipedia.org

Salicylanilides are lipophilic, weakly acidic molecules. researchgate.net This chemical nature allows them to embed within lipid bilayers of cell and organelle membranes, such as the inner mitochondrial membrane. noahcompendium.co.uk They can then pick up a proton from one side of the membrane, diffuse across the bilayer, and release the proton on the other side. wikipedia.org This shuttling action effectively creates a new pathway for protons, dissipating the electrochemical proton gradient that is crucial for cellular processes like ATP synthesis in oxidative phosphorylation. noahcompendium.co.uknih.govhellobio.com This action classifies them as uncouplers of oxidative phosphorylation. noahcompendium.co.uk The ability of the related compound tetrachlorosalicylanilide (B1203695) (TCS) to act as an electrogenic protonophore has been used experimentally to demonstrate chloride conductance in secretory membranes. nih.gov

Beyond their general role as protonophores, specific salicylanilide derivatives have been shown to interact directly with and modulate the activity of specific ion channels. Research has identified certain derivatives as potent antagonists of the ATP-gated P2X1 receptor, which is a type of ligand-gated ion channel. nih.gov For instance, the compound N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, a derivative of this compound, was found to be a potent negative allosteric modulator of the human P2X1 receptor. nih.gov This indicates that in addition to disrupting general ion gradients through proton transport, salicylanilides can exhibit specific, high-affinity interactions with the gating mechanisms of complex ion channel proteins. nih.gov This dual capability—acting as both general proton ionophores and specific channel modulators—underpins their diverse biological effects. nih.govresearchgate.net

Compound/ClassMechanismTarget/EffectReference
SalicylanilidesProton Ionophore (Protonophore)Shuttle protons across membranes, uncoupling oxidative phosphorylation. noahcompendium.co.uk
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamideNegative Allosteric ModulatorAntagonist for the ATP-gated P2X1 receptor ion channel. nih.gov
Tetrachlorosalicylanilide (TCS)Electrogenic ProtonophoreUsed to demonstrate Cl- conductance in secretory membranes. nih.gov

Systemic Acquired Resistance (SAR) Induction in Plants

This compound is an active inducer of Systemic Acquired Resistance (SAR) in plants. SAR is a plant-wide defense response that provides long-lasting, broad-spectrum resistance against a variety of pathogens following an initial localized infection. nih.govresearchgate.net The induction of SAR is a multi-step process critically dependent on the plant hormone salicylic acid (SA) and involves the accumulation of pathogenesis-related (PR) proteins, which are thought to contribute to the enhanced state of defense. wikipedia.orgresearchgate.net

The effectiveness of various salicylate (B1505791) derivatives in inducing SAR has been evaluated by measuring the accumulation of the PR-1a protein, a key molecular marker for SAR activation, and by assessing resistance to pathogens like the Tobacco Mosaic Virus (TMV). noahcompendium.co.ukresearchgate.net In these studies, this compound demonstrated a higher potency in inducing PR-1a protein compared to salicylic acid itself. noahcompendium.co.ukresearchgate.net

Structure-activity relationship studies have revealed that halogenation of the salicylate ring, particularly at the 3- and/or 5-positions, is a key factor for enhanced SAR induction activity. noahcompendium.co.ukresearchgate.net Among 47 salicylate derivatives tested, all eight compounds that induced more PR-1a protein than salicylic acid were halogenated at these positions. noahcompendium.co.ukresearchgate.net this compound fits this profile, contributing to its strong activity. noahcompendium.co.ukresearchgate.net A clear log-linear relationship has been established between the level of PR-1a protein accumulation and the reduction in TMV lesion diameter, confirming that the induction of this protein is a reliable indicator of enhanced disease resistance. noahcompendium.co.ukresearchgate.net The group of the most active TMV resistance inducers consisted entirely of derivatives halogenated at the 3- and/or 5-position, including 5-chlorosalicylate. noahcompendium.co.ukresearchgate.net

CompoundRelative Activity (PR-1a Protein Induction)Relative Activity (TMV Resistance)Reference
3,5-Difluorosalicylate> Salicylic AcidMore active than Salicylic Acid noahcompendium.co.ukresearchgate.net
3-Chlorosalicylate> Salicylic AcidMore active than Salicylic Acid noahcompendium.co.ukresearchgate.net
5-Chlorosalicylate> Salicylic AcidMore active than Salicylic Acid noahcompendium.co.ukresearchgate.net
3,5-Dichlorosalicylate> Salicylic AcidMore active than Salicylic Acid noahcompendium.co.ukresearchgate.net
Salicylic Acid (SA)BaselineBaseline noahcompendium.co.ukresearchgate.net

Advanced Analytical Techniques for 5 Chlorosalicylanilide Research

Chromatographic Methods

Chromatography is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. ijpsjournal.commeasurlabs.com The process involves a mobile phase that carries the sample mixture through a stationary phase, with separation occurring based on the differential affinities of the components for the two phases. measurlabs.comiitg.ac.in Advanced chromatographic methods are indispensable for the analysis of 5-Chlorosalicylanilide.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its reliability in separating and quantifying compounds. ijpsjournal.com It utilizes a liquid mobile phase to transport the sample through a column packed with a solid adsorbent material (stationary phase). HPLC's high resolution and sensitivity make it well-suited for analyzing complex mixtures. ijpsjournal.com

HPLC with Fluorescence Detector (HPLC-FLD)

A highly sensitive and selective method for the determination of this compound involves HPLC coupled with a fluorescence detector (HPLC-FLD). rsc.orgresearchgate.net This technique is particularly effective for compounds that naturally fluoresce or can be made to fluoresce. measurlabs.com The fluorescence detector exposes the sample eluting from the HPLC column to a high-energy light source, causing fluorescent compounds to emit light at a different wavelength. measurlabs.com This emission is then measured, providing high sensitivity and selectivity. measurlabs.com

A validated HPLC-FLD method has been established for the simultaneous analysis of seven halogenated salicylanilides, including this compound, in cosmetic products. rsc.orgresearchgate.net In this method, analytes are extracted using acetonitrile (B52724) and separated on a T3 column through a gradient elution program. rsc.org The mobile phase consists of 0.1% formic acid in water and acetonitrile. rsc.orgresearchgate.net The method demonstrates excellent performance characteristics, including high sensitivity, good linearity, and high reproducibility. rsc.org

Table 1: HPLC-FLD Method Parameters for this compound Analysis This table is generated based on data from a study on the determination of seven halogenated salicylanilides. rsc.orgresearchgate.net

ParameterCondition / Value
Chromatographic ColumnT3 Column
Mobile PhaseGradient of 0.1% formic acid in water and acetonitrile
Extraction SolventAcetonitrile
Linearity Range200–5000 µg/kg
Correlation Coefficient (r²)>0.9996
Limits of Detection (LODs)13.8–42.9 µg/kg
Limits of Quantitation (LOQs)46.0–143 µg/kg
Recoveries70% to 110%
Relative Standard Deviations (RSDs)<13%
Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful and advanced analytical technique that offers superior sensitivity and specificity compared to conventional HPLC. mdpi.comnih.gov It combines the high-resolution separation power of UHPLC, which uses columns with smaller particle sizes to achieve faster and more efficient separations, with the highly sensitive and selective detection capabilities of tandem mass spectrometry. mdpi.comamericanpharmaceuticalreview.com

The UHPLC-MS/MS method is rapid, reliable, and suitable for quantifying multiple analytes simultaneously, even at very low concentrations. nih.govnih.gov The mass spectrometer can be operated in selected-reaction monitoring (SRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the target analyte. researchgate.net This makes the technique ideal for complex matrices and for studies requiring low detection limits, such as pharmacokinetic analyses. mdpi.comnih.gov Sample preparation often involves a straightforward protein precipitation step. mdpi.comnih.gov For halogenated salicylanilides, methods combining solid-phase extraction with UHPLC-MS/MS have been utilized. researchgate.net

Table 2: General Comparison of HPLC-FLD and UHPLC-MS/MS This table provides a general comparison of the two techniques in the context of pharmaceutical analysis.

FeatureHPLC-FLDUHPLC-MS/MS
PrincipleSeparation by HPLC, detection by native or induced fluorescence.Separation by UHPLC, detection by mass-to-charge ratio of fragmented ions.
SensitivityHigh for fluorescent compounds. rsc.orgVery High to Ultra-trace levels. mdpi.comamericanpharmaceuticalreview.com
SelectivityHigh for fluorescent compounds. measurlabs.comExtremely High, based on molecular mass and fragmentation. mdpi.com
Analysis TimeModerate.Fast, often with run times of only a few minutes. americanpharmaceuticalreview.com
ApplicabilityLimited to compounds that are fluorescent or can be derivatized. measurlabs.comBroadly applicable to ionizable compounds.
ConfirmationBased on retention time and fluorescence spectra.Provides structural confirmation through mass fragmentation patterns.

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. measurlabs.com It is particularly suitable for volatile organic components. measurlabs.com In GC, a sample is injected into the instrument where it is heated and vaporized. youtube.com An inert carrier gas, such as helium or nitrogen, serves as the mobile phase, carrying the vaporized sample through a heated column containing the stationary phase. youtube.com Separation is achieved based on the different affinities of the compounds for the stationary phase, which causes them to travel through the column at different rates. measurlabs.com

For the analysis of chlorinated compounds like this compound, an electron capture detector (ECD) is often employed. epa.gov The ECD is highly sensitive to electronegative compounds, such as those containing halogens, making it well-suited for detecting trace amounts of chlorinated hydrocarbons. epa.gov The use of fused-silica open-tubular columns can provide improved resolution and faster analysis times compared to older packed columns. epa.gov

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a form of solid-liquid chromatography where the stationary phase is a thin layer of an adsorbent, such as silica (B1680970) gel, coated onto a flat carrier like a glass or plastic plate. iitg.ac.in The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). iitg.ac.in The solvent moves up the plate via capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. iitg.ac.in TLC is often used to monitor the progress of chemical reactions in the synthesis of salicylanilides. scispace.com

The separation is quantified by the retardation factor (Rf value), which is the ratio of the distance traveled by the substance to the distance traveled by the solvent front. iitg.ac.in After development, the separated spots are visualized. Since many compounds are colorless, visualization techniques are required, such as spraying the plate with a reagent like 50% aqueous sulfuric acid and heating it, which can reveal spots under UV light. illinois.edu

Spectroscopic Techniques

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. jbclinpharm.orgresearchgate.net It is a powerful tool for elucidating the structure, composition, and properties of molecules and is widely used in pharmaceutical quality control. jbclinpharm.org Different spectroscopic techniques, such as UV-Visible, Infrared, and Nuclear Magnetic Resonance, provide complementary information about a compound's structure. researchgate.net

For a molecule like this compound, UV-Visible spectroscopy is useful for both qualitative and quantitative analysis due to the presence of aromatic rings and conjugated double bond systems, which absorb UV light. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy helps identify the various functional groups present in the molecule (e.g., O-H, N-H, C=O, C-Cl) by measuring the absorption of infrared radiation, which causes molecular vibrations. jbclinpharm.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure elucidation. researchgate.net Furthermore, combining a separation technique with a spectroscopic detector, such as in Gas Chromatography-Mass Spectrometry (GC-MS), merges the separation power of chromatography with the sensitive detection and identification capabilities of mass spectrometry. jbclinpharm.org

UV-VIS Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique used to measure the absorption of ultraviolet or visible light by a compound. technologynetworks.com The principle behind this method is that the energy from the light promotes electrons to a higher energy state, and the amount of light absorbed is proportional to the concentration of the substance. technologynetworks.com The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, can provide qualitative and quantitative information about the analyte. upi.edu

In the context of this compound, UV-Vis spectrophotometry can be used to determine its concentration in a solution. The presence of chromophores, or light-absorbing groups, within the molecule's structure gives rise to characteristic absorption bands in the UV-Vis spectrum. msu.edu Factors such as the solvent used can influence the spectrum, sometimes revealing fine structural details. upi.edu

TechniqueApplication for this compoundKey Principles
UV-VIS Spectrophotometry Quantitative analysis, determination of concentration.Measures the absorption of UV or visible light by the compound's chromophores. The amount of light absorbed is proportional to the concentration. technologynetworks.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the structure of organic molecules. wikipedia.orgrsc.org It is based on the magnetic properties of certain atomic nuclei, which, when placed in a strong magnetic field, can absorb electromagnetic radiation at specific frequencies. wikipedia.org The exact frequency depends on the chemical environment of the nucleus, providing detailed information about the molecular structure. wikipedia.orgrsc.org

For this compound, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common types of NMR used. ¹H NMR provides information about the different types of hydrogen atoms in the molecule and their neighboring atoms. nih.gov ¹³C NMR is instrumental in identifying the carbon framework of the compound. nih.gov The chemical shifts, splitting patterns, and integration of the peaks in an NMR spectrum are unique to the molecule, making it an invaluable tool for structural confirmation. chemicalbook.comlibretexts.org

TechniqueApplication for this compoundKey Principles
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.Exploits the magnetic properties of atomic nuclei in a magnetic field to provide detailed information about the molecular structure and connectivity of atoms. wikipedia.orgrsc.org

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating molecular structure. The process involves ionizing the sample and then separating the ions based on their mass-to-charge ratio.

In the analysis of this compound, various MS techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate the compound from a mixture before it enters the mass spectrometer. nih.gov LC-MS, particularly with electrospray ionization (ESI), is effective for analyzing this compound, often in the negative ion mode. rsc.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. rsc.org

Table of Mass Spectrometry Data for this compound:

Technique Ionization Mode Key Findings
GC-MS - Top peak at m/z 247, second highest at m/z 155. nih.gov
LC-MS ESI-Negative Parent ion [M-H]⁻ observed. nih.govrsc.org

Near-Infrared Spectroscopy (NIRS)

Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique that utilizes the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm). scirp.org It measures the overtones and combination bands of molecular vibrations, particularly those involving C-H, N-H, and O-H bonds. mdpi.com While NIRS spectra can be complex and often require chemometric methods for interpretation, the technique offers advantages such as speed and minimal sample preparation. scirp.org

For this compound, NIRS could potentially be used for rapid quality control and screening purposes. The technique's ability to analyze samples directly without extensive preparation makes it suitable for high-throughput applications. scirp.org By developing calibration models, it may be possible to quantify the concentration of this compound in various matrices. slu.sescielo.br

TechniqueApplication for this compoundKey Principles
Near-Infrared Spectroscopy (NIRS) Rapid quality control, screening, and potential for quantitative analysis.Measures the absorption of near-infrared radiation, corresponding to overtones and combination bands of molecular vibrations. scirp.orgmdpi.com

Electrochemical Methods

Electrochemical methods of analysis are a group of techniques that study the relationship between electricity and chemical reactions. These methods measure the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. asdlib.org Techniques such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry are used to investigate the redox properties of compounds. mdpi.com

The application of electrochemical methods to this compound would involve studying its oxidation and reduction behavior at an electrode surface. This can provide insights into its chemical reactivity and can be used to develop sensitive analytical methods for its detection. eag.com The choice of electrode material and experimental conditions can be optimized to enhance the selectivity and sensitivity of the analysis. mdpi.com

TechniqueApplication for this compoundKey Principles
Electrochemical Methods Investigation of redox properties, development of sensitive detection methods.Measures the potential and/or current generated by the oxidation or reduction of the analyte at an electrode surface. asdlib.orgeag.com

Sample Preparation Techniques

Effective sample preparation is a critical step in achieving accurate and reliable analytical results. The goal is to isolate the analyte of interest from the sample matrix, remove interferences, and, if necessary, concentrate the analyte to a level suitable for detection. organomation.com The choice of sample preparation technique depends on the nature of the sample, the analyte, and the analytical method to be used. microtrac.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and concentration of analytes from a liquid sample. sigmaaldrich.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the adsorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.com

For the analysis of this compound, SPE is an effective method for sample cleanup and pre-concentration, particularly from complex matrices like cosmetics or environmental samples. rsc.orgrsc.org A common approach involves using a reversed-phase sorbent, where the nonpolar analyte is retained from a polar sample matrix. phenomenex.com The choice of sorbent, wash solvents, and elution solvent are optimized to achieve high recovery of the analyte and efficient removal of interferences. ca.gov

TechniqueApplication for this compoundKey Principles
Solid-Phase Extraction (SPE) Sample cleanup, isolation, and concentration from complex matrices.Separates the analyte from the sample matrix by partitioning it between a solid stationary phase and a liquid mobile phase. sigmaaldrich.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a frequently utilized sample preparation technique in the analysis of this compound and other halogenated salicylanilides, particularly from complex matrices like cosmetics. mpbio.com This method separates compounds based on their relative solubilities in two different immiscible liquids. The choice of solvent is critical and is adapted to the specific nature of the sample matrix to optimize the extraction of the target analyte. mpbio.comresearchgate.net For instance, in the analysis of various cosmetic products, different solvents are employed to effectively extract this compound and its related compounds. researchgate.net

A high-performance liquid chromatography (HPLC) method with a fluorescence detector reported for the analysis of seven halogenated salicylanilides, including this compound, utilized LLE for sample extraction. mpbio.com The selection of the extraction solvent was tailored to the cosmetic matrix being analyzed. researchgate.net

Cosmetic MatrixExtraction Solvent System
Eye Shadow & TonerAcetonitrile
LipstickHexane-saturated Acetonitrile
Shampoo4% Formic Acetonitrile

This matrix-specific approach to solvent selection in LLE aims to minimize the interference from other components in the sample, thereby enhancing the purity of the extract and the accuracy of subsequent analyses. mpbio.com

Protein Precipitation

Protein precipitation is a common sample preparation technique used to remove proteins from biological samples, such as plasma, before analysis by methods like HPLC. This is crucial because proteins can interfere with chromatographic analysis. While protein precipitation is listed as a traditional extraction technique for related salicylanilide (B1680751) compounds in biological matrices, specific documented protocols for this compound are not extensively detailed in the reviewed literature. researchgate.net For other salicylanilides like nitazoxanide, solvent-induced protein precipitation has been used in research to help identify protein targets. researchgate.net The general principle involves adding a precipitating agent, often an organic solvent like acetonitrile, to the biological sample. This denatures the proteins, causing them to precipitate out of the solution, after which they can be separated by centrifugation, leaving the analyte of interest in the supernatant for analysis.

Method Validation Parameters

The validation of analytical methods is essential to ensure that they are suitable for their intended purpose. For this compound, methods are evaluated based on several key performance parameters to establish their reliability. nih.gov

Linearity and Correlation Coefficients

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards of known concentrations. A high correlation coefficient (r²), close to 1.0, indicates a strong linear relationship. For the analysis of this compound (CSA) and other halogenated salicylanilides by HPLC, excellent linearity has been demonstrated. nih.govdtu.dk

Compound(s)Linearity Range (µg/kg)Correlation Coefficient (r²)
This compound (CSA) & 3 others200–5000> 0.9996
Tribromsalan, Metabromsalon, & TCSA100–5000> 0.9996
This compound (CSA) specificNot Specified0.9974

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters define the sensitivity of the method. For a group of seven halogenated salicylanilides, including this compound, the LOD and LOQ have been established. nih.govdtu.dk

ParameterValue Range for Halogenated Salicylanilides (µg/kg)Specific Value for this compound (µg/kg)
LOD13.8–42.933.0
LOQ46.0–143110

Recovery and Relative Standard Deviation (RSD)

Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the known amount of analyte that is detected. The Relative Standard Deviation (RSD), a measure of precision, indicates the degree of variation in a series of measurements. nih.govdtu.dk Methods for analyzing halogenated salicylanilides have shown good accuracy and precision. nih.gov

ParameterResult
Recovery70% to 110%
RSD< 13%

Reproducibility and Sensitivity

Reproducibility refers to the ability of a method to produce consistent results over time and under different experimental conditions, such as by different analysts or with different equipment. Sensitivity relates to the method's ability to discriminate between small differences in analyte concentration, which is intrinsically linked to the LOD and LOQ values. Analytical methods developed for halogenated salicylanilides are noted for their high sensitivity and excellent reproducibility, making them reliable for routine analysis of these residues in various samples. nih.govdtu.dk

Toxicological Investigations and Risk Assessment of 5 Chlorosalicylanilide

In Vitro Cytotoxicity Studies (e.g., THP-1 cell line)

For instance, studies on other human cancer cell lines have shown that salicylanilide (B1680751) derivatives can exhibit potent antiproliferative and cytotoxic effects. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key parameter in these studies. While a specific IC50 for 5-Chlorosalicylanilide on THP-1 cells is not provided, the general cytotoxic nature of the salicylanilide class of compounds is well-documented.

Interactive Data Table: Cytotoxicity of a Related Salicylanilide (Niclosamide) on various cell lines.

Cell LineCancer TypeIC50 (µM)
HL-60Acute Myeloid Leukemia~0.5
MCF-7Breast CancerData not available
T-47DBreast CancerData not available
A549/DDPCisplatin-resistant Lung Cancer~1.0

Note: The data above is for the related compound Niclosamide (B1684120) and is intended to be illustrative of the potential cytotoxicity of salicylanilides. The THP-1 cell line is a human leukemia monocytic cell line, making the data on HL-60 cells particularly relevant.

Mechanistic Toxicology Research

The toxicological effects of this compound and related compounds are understood to be mediated through several key cellular pathways. These mechanisms contribute to the compound's biological activity, including its cytotoxic and ecotoxicological profiles.

Metabolic Disruption Pathways

A primary mechanism of action for salicylanilides is the uncoupling of mitochondrial oxidative phosphorylation. nih.govnih.gov This process disrupts the vital link between the electron transport chain and ATP synthesis. In essence, while the respiratory chain continues to consume oxygen, the energy generated from this process is dissipated as heat rather than being used to produce ATP, the cell's main energy currency. nih.gov

This uncoupling is achieved by the ability of salicylanilides to act as protonophores, transporting protons across the inner mitochondrial membrane and thereby dissipating the proton gradient that drives ATP synthase. nih.gov The structural features of salicylanilides, including an acidic dissociable group and a bulky hydrophobic moiety, are crucial for this activity. nih.gov This disruption of energy metabolism can lead to cellular dysfunction and, ultimately, cell death.

Oxidative Stress Induction

Salicylanilides have been shown to induce oxidative stress within cells. mdpi.comnih.govaacrjournals.org This is characterized by an increase in the levels of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. aacrjournals.org The generation of ROS can be a consequence of impaired mitochondrial function, a known effect of salicylanilides. nih.govresearchgate.net

The anthelmintic drug niclosamide, a related salicylanilide, has been demonstrated to increase intracellular ROS levels in various cancer cells. aacrjournals.org This increase in ROS can overwhelm the cell's antioxidant defense systems, leading to damage of cellular components, including lipids, proteins, and DNA. Furthermore, some studies suggest that salicylanilides can inhibit key antioxidant pathways, further exacerbating the state of oxidative stress. mdpi.com

Endoplasmic Reticulum (ER) Stress and Apoptosis

Recent studies have implicated salicylanilide derivatives in the induction of endoplasmic reticulum (ER) stress. aacrjournals.orgnih.gov The ER is a critical organelle for protein folding and calcium homeostasis. An accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the unfolded protein response (UPR). aacrjournals.org

If the ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. One study on a novel salicylanilide derivative demonstrated that it induced autophagy and cell death in cancer cells through the PERK-eIF2α pathway, a key branch of the UPR. aacrjournals.org Similarly, niclosamide has been shown to induce ER stress, leading to the activation of autophagy and the accumulation of ubiquitinated proteins. nih.gov This suggests that disruption of ER function is another important mechanism contributing to the cytotoxicity of salicylanilides.

Ecotoxicological Studies

Effects on Activated Sludge Respiration

Activated sludge contains a complex community of microorganisms that are essential for the biological treatment of wastewater. The respiration rate of this microbial community is a key indicator of its metabolic activity and health. alsenvironmental.co.uk Inhibition of activated sludge respiration can compromise the efficiency of wastewater treatment.

Studies on compounds structurally similar to this compound have provided valuable insights into its potential ecotoxicity. For example, 3,3′,4′,5-tetrachlorosalicylanilide (TCS), a compound with a high degree of structural similarity, has been investigated for its effect on activated sludge. dtu.dknih.gov Research has shown that TCS can inhibit the respiration of activated sludge biomass. The EC50, which is the concentration of a substance that causes a 50% reduction in a measured effect, is a standard metric in these studies.

Interactive Data Table: Ecotoxicity of a Structurally Similar Salicylanilide on Activated Sludge Respiration.

CompoundOrganism/SystemEndpointValueReference
3,3′,4′,5-tetrachlorosalicylanilide (TCS)Activated Sludge3-hour EC50 (Respiration Inhibition)31.1 mg/L dtu.dk

This data indicates that compounds of this class can have a significant inhibitory effect on the microbial communities crucial for wastewater treatment processes.

Toxicity to Aquatic Organisms (e.g., Vibrio fischeri)

No specific studies detailing the toxicity of this compound to the aquatic bacterium Vibrio fischeri were identified. Standard ecotoxicological assessments, which often include the determination of the median effective concentration (EC50) using the Vibrio fischeri bioluminescence inhibition test, have not been published for this particular compound in the reviewed literature. While data exists for structurally related salicylanilides, such as 3,3′,4′,5-tetrachlorosalicylanilide (TCSA), these findings cannot be directly extrapolated to this compound. researchgate.netresearchgate.net

Bioaccumulation and Environmental Fate

Information regarding the bioaccumulation potential and environmental fate of this compound is not available in the public domain based on the conducted searches. Key metrics used to assess these characteristics include:

Bioaccumulation Factor (BAF): A measure of a chemical's concentration in an organism relative to its concentration in the surrounding environment from all exposure routes (water, diet, etc.). nih.govepa.gov No BAF values for this compound in any species have been documented.

Bioconcentration Factor (BCF): A more specific measure of a chemical's concentration in an aquatic organism solely from water exposure. srs.govsfu.ca No BCF values for this compound were found.

Environmental Fate: This encompasses the processes of degradation (biodegradation, photodegradation), persistence, and transport of the chemical in various environmental compartments like soil and water. pjoes.commdpi.comepa.govitrcweb.org No studies detailing the degradation pathways, half-life, or general persistence of this compound in the environment were identified.

Due to the absence of this data, it is not possible to create a data table or provide detailed research findings on the environmental behavior and accumulation risk of this compound.

Pharmacovigilance Data and Drug Safety Signals

A thorough search of public pharmacovigilance databases and regulatory agency reports, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), yielded no specific pharmacovigilance data or drug safety signals associated with this compound. fda.goveuropa.eu

Pharmacovigilance involves the collection, detection, assessment, monitoring, and prevention of adverse effects with pharmaceutical products. nih.govnih.govifpma.org A "drug safety signal" is information that suggests a new potential causal association between a drug and an adverse event that warrants further investigation. nih.govashfieldhealthcare.com There are no publicly accessible records from post-marketing surveillance, such as Individual Case Safety Reports (ICSRs) or periodic safety update reports, that mention this compound. ich.org This indicates that either the compound is not widely used as a pharmaceutical, or no significant safety signals requiring public disclosure have been identified.

Derivatives and Future Research Directions

Design and Synthesis of Novel 5-Chlorosalicylanilide Analogues with Enhanced Potency or Selectivity

The core structure of this compound presents numerous opportunities for chemical modification to improve its biological activity. Researchers are actively designing and synthesizing new analogues with the goal of boosting potency against specific targets while minimizing off-target effects.

One approach involves the introduction of various substituents onto the salicyl and anilide rings. For instance, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides has been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal activities. mdpi.com These modifications aim to alter the compound's lipophilicity and electronic properties, which can significantly influence its interaction with biological targets.

Another strategy focuses on increasing the flexibility of the molecule. By replacing the aniline (B41778) group with benzylamine, researchers have created a new class of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives. nih.gov This modification allows for greater rotational freedom around the single bonds, potentially enabling a better fit within the binding site of a target protein. nih.gov

Furthermore, the synthesis of halogen-rich salicylanilides, including derivatives of niclosamide (B1684120) and oxyclozanide (B1678079), has been explored as a promising avenue for developing new antileishmanial agents. nih.gov A study detailing the synthesis of 32 novel halogen-rich salicylanilides demonstrated that several of these compounds exhibited significant activity against Leishmania donovani amastigotes in vitro. nih.gov Two compounds, in particular, showed superior activity and a high selectivity index, with one demonstrating significant efficacy in a preclinical model of visceral leishmaniasis. nih.gov

The following table summarizes the synthesis approaches for novel this compound analogues:

Synthesis Approach Modification Objective Example Derivative Class
Ring SubstitutionAddition of various substituents to the salicyl and anilide ringsAlter lipophilicity and electronic properties5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides mdpi.com
Increased FlexibilityReplacement of the aniline group with benzylamineEnhance rotational freedom for better target binding5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives nih.gov
Halogen EnrichmentIntroduction of additional halogen atomsImprove antileishmanial activityHalogen-rich niclosamide and oxyclozanide analogues nih.gov

Exploration of Broad-Spectrum Activity

The inherent chemical scaffold of this compound lends itself to a wide range of biological activities. Research has demonstrated the potential for this class of compounds to act against various pathogens, including bacteria, fungi, and parasites.

A study investigating a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides revealed that these compounds possess antimycobacterial, antibacterial, and antifungal properties, with some showing activity comparable or even superior to standard drugs like isoniazid, fluconazole, penicillin G, and ciprofloxacin. mdpi.com

The antiparasitic activity of halogenated salicylanilides is also well-documented, with compounds like closantel, niclosamide, and oxyclozanide being used in veterinary medicine to control helminth and ectoparasite infestations. researchgate.netnih.gov This broad-spectrum antiparasitic action highlights the potential for developing novel this compound derivatives for human use. researchgate.netnih.gov

Target Identification and Validation

A crucial aspect of developing more effective this compound-based drugs is the precise identification and validation of their molecular targets. Understanding how these compounds exert their biological effects at a molecular level is key to designing more selective and potent analogues.

Various methods are employed for target identification and validation, including high-throughput screening, RNA interference (RNAi), and proteomic approaches. nih.govstanford.edu Functional genomics, utilizing technologies like CRISPR screens, can help identify genes and pathways that are critical for the compound's activity. myllia.com For instance, if a this compound derivative shows potent anticancer activity, these techniques can help pinpoint the specific proteins or cellular processes that are being disrupted.

Once a potential target is identified, validation is necessary to confirm its role in the observed biological effect. This can involve techniques such as structure-based drug design, where the three-dimensional structure of the target is used to assess its "druggability," and in vivo models to confirm that engaging the target leads to the desired therapeutic outcome. stanford.edudiscoveryontarget.com

Computational Chemistry in Drug Design and Optimization

Computational chemistry has become an indispensable tool in the design and optimization of new drug candidates, including derivatives of this compound. oncodesign-services.comlongdom.org These in silico methods allow researchers to predict the properties and activities of novel compounds before they are synthesized, saving significant time and resources. oncodesign-services.comresearchgate.net

Computer-aided drug design (CADD) encompasses a range of techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. longdom.orgalliedacademies.orgresearchgate.net Molecular docking, for example, can predict how a this compound analogue will bind to a specific protein target, providing insights into the key interactions that determine its potency. alliedacademies.org QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of new, unsynthesized analogues. alliedacademies.org

These computational approaches facilitate the rapid screening of large virtual libraries of compounds, helping to prioritize the most promising candidates for synthesis and experimental testing. oncodesign-services.com

A significant advantage of computational chemistry is its ability to predict the potential toxicity of new chemical entities early in the drug discovery process. nih.gov By analyzing the chemical structure of a this compound derivative, in silico models can identify potential structural alerts that are associated with various types of toxicity, such as mutagenicity or carcinogenicity. nih.govceon.rs

Various software tools and databases are available for in silico toxicity prediction. nih.gov These tools use algorithms based on large datasets of known toxic compounds to predict the likelihood that a new molecule will have adverse effects. nih.govceon.rs This early-stage toxicity assessment helps to guide the design of safer this compound analogues and reduces the risk of late-stage failures in drug development. nih.gov

Development of Prodrug Strategies

The physicochemical properties of this compound, such as its low solubility, can limit its therapeutic application. mdpi.com Prodrug strategies offer a way to overcome these limitations by temporarily modifying the drug molecule to improve its pharmacokinetic properties. slideshare.net

A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. slideshare.net This can be achieved by attaching a promoiety to a functional group on the this compound molecule, such as the hydroxyl or amide group. nih.gov This modification can enhance the drug's solubility, permeability, and metabolic stability. slideshare.netmdpi.com

Regulatory Considerations and Environmental Monitoring of Halogenated Salicylanilides

The use of halogenated salicylanilides, including this compound, is subject to regulatory oversight due to potential safety and environmental concerns. In the United States, the Food and Drug Administration (FDA) has restricted the use of certain halogenated salicylanilides in cosmetic products due to their potential to cause photosensitization and disabling skin disorders. ecfr.govgovinfo.gov These regulations underscore the importance of thorough safety assessments for any new this compound derivatives intended for human use. ecfr.govgovinfo.govregulations.gov

Environmental monitoring of halogenated organic compounds is also a critical consideration. nih.gov The persistence and potential bioaccumulation of these compounds in the environment necessitate careful management of their use and disposal. nih.gov Studies have been conducted to monitor the levels of organo-halogenated contaminants in various environmental compartments, such as soil, to assess their potential impact on ecosystems. nih.gov Any future development and use of this compound-based products will need to take these environmental factors into account to ensure their long-term sustainability.

Q & A

Q. Table 1: Key Parameters for Reproducible Synthesis

ParameterOptimal RangeAnalytical Validation Method
Reaction Temperature80–100°CIR spectroscopy
Solvent SystemEthanol/Water (3:1)HPLC
Catalyst Loading5–7 mol%Gravimetric analysis

Advanced: How can conflicting data on the antimicrobial efficacy of this compound across studies be systematically evaluated?

Methodological Answer:
To resolve contradictions:

Conduct meta-analysis : Aggregate datasets from multiple studies, adjusting for variables like bacterial strain variability, inoculum size, and assay methodology (e.g., broth microdilution vs. disk diffusion) .

Standardize protocols : Adopt CLSI or EUCAST guidelines for minimum inhibitory concentration (MIC) testing to reduce inter-lab variability .

Evaluate confounding factors : Control for solvent effects (e.g., DMSO toxicity) and pH-dependent solubility, which may artificially inflate or suppress efficacy .

Apply statistical rigor : Use multivariate regression to isolate the compound’s effect from experimental noise .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:
Key techniques include:

Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>98%) and identify impurities .

Spectroscopy :

  • NMR (¹H/¹³C): Confirm substitution patterns and aromatic proton environments .
  • FTIR : Validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Thermal analysis : DSC to determine melting point consistency (±2°C deviation) and detect polymorphic forms .

Q. Table 2: Analytical Workflow for Structural Validation

StepTechniqueCritical ParametersOutcome Metric
1HPLCColumn: C18, Flow: 1 mL/minPurity ≥98%
2¹H NMRSolvent: DMSO-d6, 400 MHzIntegration ratio matches structure
3Elemental AnalysisC, H, N % deviation ≤0.4%Empirical formula confirmation

Advanced: What strategies are effective in designing experiments to elucidate the mechanism of action of this compound at the molecular level?

Methodological Answer:

Hypothesis-driven design : Prioritize targets (e.g., bacterial enoyl-ACP reductase) based on structural analogs’ known interactions .

Use orthogonal assays : Combine enzyme inhibition kinetics with cellular viability assays to distinguish direct target engagement from off-pathway effects .

Leverage computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide mutagenesis studies .

Validate in situ : Apply fluorescence polarization or SPR to measure real-time ligand-protein binding .

Basic: How should researchers conduct a comprehensive literature review on this compound’s physicochemical properties?

Methodological Answer:

Define search terms : Use Boolean operators (e.g., "this compound AND solubility AND stability") across PubMed, SciFinder, and Reaxys .

Filter by methodology : Prioritize studies with detailed experimental sections and raw data .

Track citations : Use tools like Web of Science to identify seminal papers and recent advancements (2015–2025) .

Critically appraise sources : Exclude non-peer-reviewed or methodologically flawed studies (e.g., missing control data) .

Advanced: What statistical approaches are most appropriate for interpreting dose-response relationships in this compound toxicity studies?

Methodological Answer:

Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients .

Account for heterogeneity : Use mixed-effects models if inter-subject variability is high (e.g., in vivo studies) .

Bootstrap confidence intervals : Resample data to quantify uncertainty in toxicity thresholds .

Benchmark dose (BMD) modeling : Identify the lowest effective dose with predefined confidence levels (e.g., BMDL₁₀) .

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Reactant of Route 1
Reactant of Route 1
5-Chlorosalicylanilide
Reactant of Route 2
Reactant of Route 2
5-Chlorosalicylanilide

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